4-[(E)-2-(4-chlorophenyl)diazenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
Description
This compound is a pyrazole derivative characterized by an (E)-configured diazenyl group linking a 4-chlorophenyl substituent to the pyrazole core. Additional substituents include a methyl group at position 1 and a trifluoromethyl group at position 3, with a hydroxyl group at position 3. Its molecular formula is C₁₂H₉ClF₃N₄O, and it has a molecular weight of 330.68 g/mol (calculated).
The diazenyl group (N=N) introduces rigidity and conjugation, while the electron-withdrawing trifluoromethyl (-CF₃) and chloro (-Cl) groups may enhance acidity at the hydroxyl position, influencing solubility and reactivity.
Properties
IUPAC Name |
4-[(4-chlorophenyl)diazenyl]-2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3N4O/c1-19-10(20)8(9(18-19)11(13,14)15)17-16-7-4-2-6(12)3-5-7/h2-5,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWXNQRUDTWJEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(N1)C(F)(F)F)N=NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(E)-2-(4-chlorophenyl)diazenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazole scaffold with a diazenyl group and trifluoromethyl substituent, which may enhance its lipophilicity and biological activity. The structural formula can be represented as follows:
Synthesis
The synthesis of 4-[(E)-2-(4-chlorophenyl)diazenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol typically involves the coupling of 4-chlorophenyl diazonium salts with appropriate pyrazole derivatives. The reaction conditions often include acidic media to facilitate the diazotization process.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazoles, including those similar to 4-[(E)-2-(4-chlorophenyl)diazenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, exhibit significant antimicrobial properties. For instance, compounds bearing a pyrazole scaffold have shown promising antifungal activity against various pathogenic strains, including Candida albicans and Aspergillus niger .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-[(E)-2-(4-chlorophenyl)diazenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | Candida albicans | 32 µg/mL |
| 3-(4-Chlorophenyl)-pyrazole derivative | Aspergillus niger | 16 µg/mL |
Antitubercular Activity
The compound has also been investigated for its antitubercular properties. A study indicated that certain pyrazole derivatives displayed activity against Mycobacterium tuberculosis, suggesting that modifications to the pyrazole core could lead to effective antitubercular agents .
Case Study: Antitubercular Screening
In a screening study involving several pyrazole derivatives, it was found that compounds with electron-withdrawing groups like trifluoromethyl significantly enhanced the activity against M. tuberculosis H37Rv strain. The IC50 values for these compounds ranged from 10 µM to 30 µM, indicating moderate efficacy .
The biological activity of 4-[(E)-2-(4-chlorophenyl)diazenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is thought to involve several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in microbial metabolism.
- Membrane Disruption : The lipophilic nature due to the trifluoromethyl group allows it to integrate into microbial membranes, disrupting their integrity.
- Interference with Nucleic Acids : Some studies suggest that similar compounds can interact with DNA or RNA synthesis pathways.
Pharmacological Potential
Given its biological activities, this compound presents potential as a lead molecule in drug development for treating infections caused by resistant strains of bacteria and fungi. Further exploration into its structure-activity relationship (SAR) could yield more potent derivatives.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
4-[(E)-(2-Chlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol
- Structure : The chlorine substituent is in the ortho position (2-chlorophenyl) instead of para (4-chlorophenyl). The pyrazole ring has a phenyl group at position 1 and a methyl group at position 3.
- Molecular Weight : 312.76 g/mol (C₁₆H₁₃ClN₄O) .
- The phenyl group at position 1 may decrease solubility in polar solvents compared to the methyl group in the target compound.
SC-58125 (5-(4-fluorophenyl)-1-[4-(methylsulfonyl)-phenyl]-3-(trifluoromethyl)-1H-pyrazole)
- Structure : Shares the trifluoromethyl-pyrazole core but replaces the diazenyl group with a 4-fluorophenyl and a methylsulfonylphenyl group.
Halogen Substitution and Crystal Packing
Isostructural Chloro/Bromo Derivatives (Compounds 4 and 5)
- Structure : Thiazole derivatives with 4-chlorophenyl (4) or 4-bromophenyl (5) substituents.
- Findings :
Diazenyl Group Modifications
5-(2-(3-(2-(3-Amino-4-((4-chlorophenyl)diazenyl)-1H-pyrazol-5-yl)hydrazinyl)cyclohex-2-en-1-ylidene)hydrazinyl)-4-((4-chlorophenyl)diazenyl)-1H-pyrazol-3-amine (24a)
Functional Group Replacements
Methyl 2-([4-[(Methoxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl)benzenecarboxylate
- Structure: Replaces the diazenyl group with a methoxyimino-methyl and sulfanyl-benzoate group.
Structural and Functional Analysis Table
Q & A
Q. What are the conventional and non-conventional synthetic routes for preparing this compound?
The compound can be synthesized via multi-step protocols involving diazo coupling and cyclocondensation reactions. For example:
- Conventional method : Condensation of 4-chlorophenyldiazonium chloride with a trifluoromethyl-substituted pyrazolone precursor under acidic conditions, followed by methylation .
- Non-conventional method : Microwave-assisted synthesis to accelerate cyclization steps, reducing reaction time from hours to minutes .
Key purification steps include recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
Q. How is the compound characterized structurally?
- X-ray crystallography : Single-crystal analysis using SHELXL (for refinement) and ORTEP-3 (for visualization) confirms the (E)-configuration of the diazenyl group and intramolecular hydrogen bonding between the hydroxyl and diazenyl moieties .
- Spectroscopy : H and C NMR (in DMSO-d) show distinct signals for the trifluoromethyl group (δ ~120 ppm in F NMR) and the aromatic protons (δ 7.2–8.1 ppm). IR spectroscopy confirms O–H stretching at ~3400 cm .
Q. What analytical techniques resolve contradictions in spectral data?
Discrepancies in NMR assignments (e.g., overlapping signals) can be addressed via:
- 2D NMR (COSY, HSQC) : To correlate proton and carbon signals, especially for aromatic regions .
- DFT calculations : Compare computed chemical shifts (using Gaussian or ORCA) with experimental data to validate assignments .
Advanced Research Questions
Q. How can computational chemistry predict and validate the compound’s reactivity?
- Reactivity studies : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the electron-withdrawing effects of the trifluoromethyl and diazenyl groups, predicting regioselectivity in electrophilic substitution reactions .
- Hydrogen bonding analysis : Graph set analysis (via Mercury software) identifies motif patterns (e.g., rings) in crystal structures, explaining stability and solubility trends .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Polymorphism : Multiple crystallization trials (slow evaporation vs. diffusion methods) using solvents like DCM/hexane or methanol/water yield different polymorphs. Thermal analysis (DSC) identifies the most stable form .
- Twinned crystals : SHELXD or OLEX2 software resolves twinning issues via dual-space refinement algorithms .
Q. How is the compound’s bioactivity optimized through structure-activity relationship (SAR) studies?
- Derivatization : Replace the 4-chlorophenyl group with electron-deficient aryl rings (e.g., 4-cyanophenyl) to enhance binding to biological targets, as seen in voltage-dependent sodium channel blockers .
- Pharmacophore modeling : MOE or Schrödinger software identifies critical interactions (e.g., hydrogen bonding with the hydroxyl group) for inhibitor design .
Q. What mechanistic insights explain side reactions during synthesis?
- Azo-isomerization : The (E)-to-(Z) isomerization under UV light is monitored via UV-Vis spectroscopy (λ shift from 420 nm to 380 nm). Kinetic studies reveal activation energy barriers using Arrhenius plots .
- Byproduct formation : LC-MS detects impurities (e.g., methylated byproducts), minimized by controlling reaction temperature (<60°C) and stoichiometry .
Methodological Best Practices
Q. How to design experiments for conflicting solubility data?
Q. What strategies improve yield in large-scale synthesis?
- Flow chemistry : Continuous flow reactors enhance mixing and heat transfer, reducing side reactions (e.g., diazonium salt decomposition) .
- Catalytic optimization : Palladium-catalyzed cross-coupling (Suzuki-Miyaura) introduces aryl groups with >90% yield under inert conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
